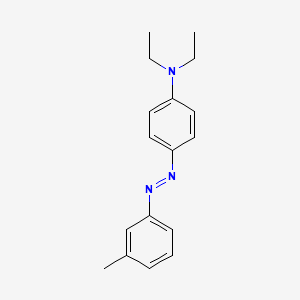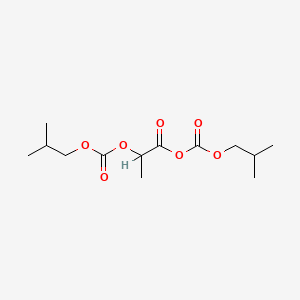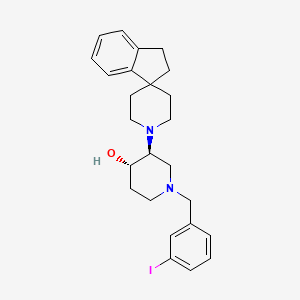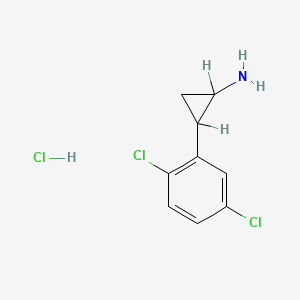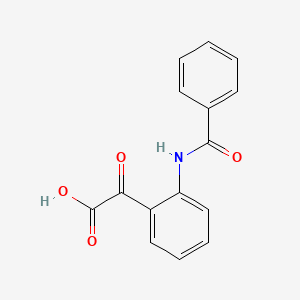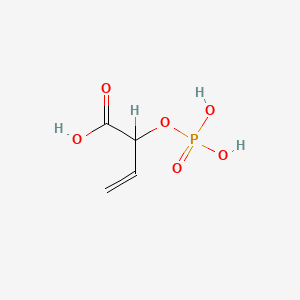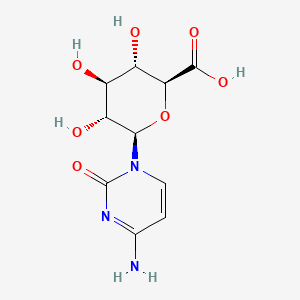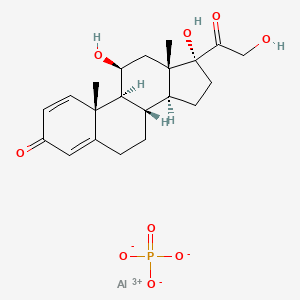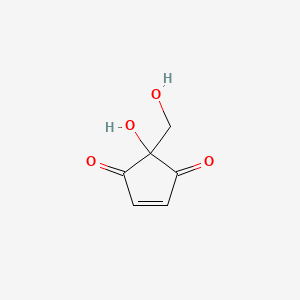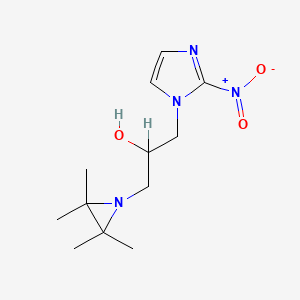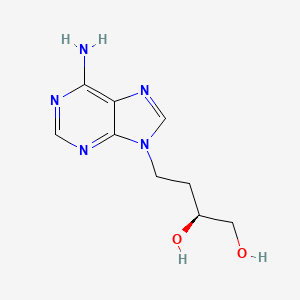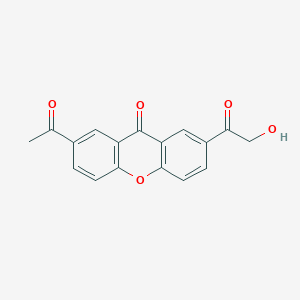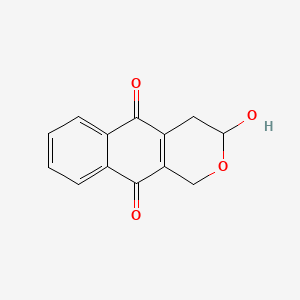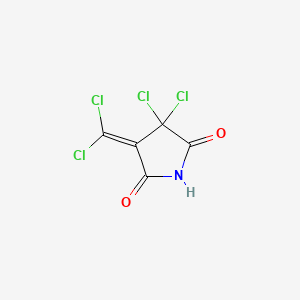
3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3, 3-Dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione, also known as dc-dcm-P, belongs to the class of organic compounds known as pyrrolidine-2-ones. These are pyrrolidines which bear a C=O group at position 2 of the pyrrolidine ring. 3, 3-Dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3, 3-dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Mutagenicity Studies
3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione has been identified as a potent mutagen produced by the chlorination of simulated poultry chiller water. It's one of the most powerful mutagenic disinfection by-products of chlorination ever reported. Its mutagenicity has been studied extensively, showing that synthetic analogs of this compound are direct-acting mutagens in the Ames tester strain TA-100. Computational energies of its molecular orbitals show a quantitative correlation with bacterial mutagenicity values (Haddon et al., 1996); (Freeman et al., 2001).
Chemical Synthesis and Reactions
This compound is involved in various chemical synthesis and reaction studies. It has been used in Diels-Alder reactions, forming part of complex chemical processes such as the generation of pyridine o-quinodimethane analogues and the synthesis of functionalized o-bis(chloromethyl)pyridines. These studies demonstrate its versatility in organic synthesis and potential applications in chemical industries (Carly et al., 1996); (Carly et al., 1995).
Polymerization and Material Science
In material science, this compound has been utilized in the study of polymerizations and the transformation of polymeric films. It demonstrates how such compounds can be incorporated into polymer chains, thereby altering the properties of the resulting materials, like electrical conductivity and structural integrity (Itoh et al., 1995).
Other Applications
Other studies have explored its use in the synthesis of new organic ligands, understanding the properties of pyrrole derivatives, and examining its role in the formation of supramolecular polymers. These studies showcase the compound's potential in diverse fields like organic chemistry, supramolecular chemistry, and materials science (Dziewulska-Kułaczkowska & Bartyzel, 2011); (Gale et al., 2002).
Propiedades
Número CAS |
165606-93-9 |
|---|---|
Nombre del producto |
3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione |
Fórmula molecular |
C5HCl4NO2 |
Peso molecular |
248.9 g/mol |
Nombre IUPAC |
3,3-dichloro-4-(dichloromethylidene)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C5HCl4NO2/c6-2(7)1-3(11)10-4(12)5(1,8)9/h(H,10,11,12) |
Clave InChI |
QURBORJOJALFAD-UHFFFAOYSA-N |
SMILES |
C1(=C(Cl)Cl)C(=O)NC(=O)C1(Cl)Cl |
SMILES canónico |
C1(=C(Cl)Cl)C(=O)NC(=O)C1(Cl)Cl |
Otros números CAS |
165606-93-9 |
Sinónimos |
3,3-dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione DC-DCM-P |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



